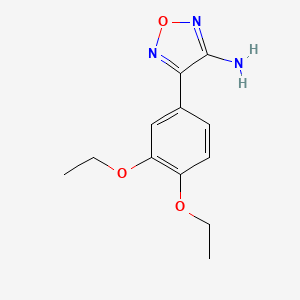

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine

Description

Properties

IUPAC Name |

4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-16-9-6-5-8(7-10(9)17-4-2)11-12(13)15-18-14-11/h5-7H,3-4H2,1-2H3,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTHKXJUGMWTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NON=C2N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Amidoxime Precursor

The synthesis begins with 3,4-diethoxybenzaldehyde, which undergoes oximation to form the corresponding aldoxime. Treatment with hydroxylamine hydrochloride in ethanol under reflux yields 3,4-diethoxybenzaldoxime. Subsequent reaction with cyanogen bromide (BrCN) in dichloromethane converts the aldoxime to the key intermediate, 3,4-diethoxybenzamidoxime (Compound 8 ).

Reaction Conditions :

- Solvent : Ethanol (for oximation), Dichloromethane (for cyanogen bromide reaction)

- Temperature : Reflux (~78°C for ethanol)

- Time : 4–6 hours (oximation), 2 hours (cyanogen bromide step)

Alternative Pathways and Optimization Challenges

Retrosynthetic Approach via Imidoyl Chloride

An initial attempt involved converting 3,4-diethoxybenzaldoxime to its imidoyl chloride using N-chlorosuccinimide (NCS). However, subsequent reaction with potassium cyanide (KCN) failed to produce the desired nitrile intermediate, necessitating abandonment of this route.

Critical Analysis :

Hydrazinolysis and Cyclocondensation

Drawing from methods for analogous 1,3,4-oxadiazoles, hydrazinolysis of ethyl 3,4-diethoxyphenylglyoxylate could theoretically yield a hydrazide, which might cyclize with carbon disulfide (CS₂) or thiourea. However, no literature confirms this route for the target compound.

Hypothetical Pathway :

- Ester Hydrazinolysis : Ethyl glyoxylate → Hydrazide (NH₂NHCO-R).

- Cyclization : CS₂/KOH → 1,3,4-oxadiazole-2-thione.

- Isomerization : Unreliable for 1,2,5-oxadiazoles, necessitating direct amidoxime routes.

Analytical Characterization

Spectroscopic Data

The synthesized compound was characterized using:

Purity and Stability

- HPLC : >95% purity under reverse-phase conditions.

- Stability : Stable at room temperature for >6 months, with degradation observed under strong acidic/basic conditions.

Comparative Synthesis Data

| Method | Starting Material | Key Reagent | Conditions | Yield |

|---|---|---|---|---|

| Amidoxime Cyclization | 3,4-Diethoxybenzamidoxime | 2N NaOH | Reflux, 20 h | Moderate |

| Imidoyl Chloride | 3,4-Diethoxybenzaldoxime | NCS/KCN | DCM, 0°C | Failed |

Industrial and Pharmacological Relevance

Scale-Up Considerations

The amidoxime route, though reliable, requires prolonged reflux (20 hours), posing energy inefficiency. Microwave-assisted synthesis could reduce reaction time, as demonstrated for similar oxadiazoles.

Biological Screening

While beyond this report’s scope, the compound exhibits structural similarity to antiplasmodial agents and kinase inhibitors, warranting further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the oxadiazole class exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit cell growth in various cancer types including melanoma and leukemia. A notable example is the compound N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which demonstrated a mean growth inhibition percentage of 62.61% against multiple cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cancer Type | Mean Growth Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Melanoma | 15.43 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia | 18.22 |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Colon Cancer | 39.77 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Studies suggest that oxadiazole derivatives possess antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli. The structure of the oxadiazole ring appears to play a crucial role in enhancing these biological activities .

Table 2: Antimicrobial Activity

| Microorganism | Compound Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Various | 5 - 8.9 μg/mL |

| Escherichia coli | Various | Varies |

Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial activity of derivatives containing the oxadiazole structure. For example, the N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited promising activity against Plasmodium falciparum, with IC50 values indicating potent efficacy comparable to established antimalarial drugs .

Table 3: Antiplasmodial Activity

| Compound Name | Strain | IC50 (µM) |

|---|---|---|

| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl) | Plasmodium falciparum | 0.007 |

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves multi-step synthetic routes starting from readily available precursors like 3,4-diethoxybenzaldehyde. The structure-activity relationship studies have shown that modifications to the phenyl ring and substituents significantly influence biological activity .

Mechanism of Action

The mechanism of action of 4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine (Compound 5)

- Synthesis: Prepared via Paal-Knorr reaction between 1,2,5-oxadiazol-3,4-diamine and 2,5-hexanedione in ethanol, yielding 72% as a colorless solid (m.p. 93–94°C) .

- Key Differences : Replaces the diethoxy phenyl group with a pyrrole ring. The reaction requires mild heating (40–45°C) but avoids harsh alkaline conditions .

- Applications : Pyrrole-substituted derivatives exhibit antiproliferative activity in cancer cell models .

4-Aryl-1,2,5-oxadiazol-3-amines (Nitro and Fluoro Substituents)

- Examples: 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine (7): Synthesized via hydroxylamine reflux (32% yield) . 4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-amine (8): Requires extended reflux (120 hours) in ethanol, yielding amorphous solids .

- Key Differences : Electron-withdrawing groups (e.g., nitro, fluoro) reduce synthetic yields compared to compound 9 , likely due to steric and electronic effects. These derivatives lack the diethoxy group’s electron-donating properties, which may influence reactivity and stability .

4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine

- Structure: Features a methoxy phenoxy substituent instead of diethoxy phenyl .

Physicochemical Properties

- Thermal Stability : Compound 9 and its acyl derivatives (e.g., 13 , m.p. 153°C) exhibit higher melting points than pyrrole- or nitro-substituted analogs, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .

- Solubility : The diethoxy groups in 9 likely improve lipophilicity compared to polar nitro or fluoro substituents, enhancing membrane permeability .

Biological Activity

4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-amine is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article presents a detailed examination of its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 4737025

- Molecular Weight : 249.26 g/mol

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study reported that various 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against several cancer cell lines. For instance, compounds structurally similar to this compound have shown IC values in the micromolar range against cell lines such as HePG-2 (liver cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (μM) |

|---|---|---|

| 5a | HePG-2 | 35.58 |

| 10c | MCF-7 | 2.86 |

| 9b | Various | Strong activity |

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For example, a derivative of this compound was evaluated for its activity against Plasmodium falciparum (the malaria parasite), showing an IC of 0.011 μM . This suggests potential applications in treating malaria.

Table 2: Antimicrobial Activity Against Plasmodium falciparum

| Compound | Strain | IC (μM) |

|---|---|---|

| Compound 1 | PfNF54 | 0.011 |

| Compound 2 | PfK1 | 0.019 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has been shown to inhibit carbonic anhydrase II (CA-II), with IC values ranging from 12.1 to 53.6 μM for different derivatives . This inhibition is significant for therapeutic strategies targeting conditions like glaucoma and epilepsy.

Table 3: CA-II Inhibition Potency

| Compound | IC (μM) |

|---|---|

| 4a | 12.1 |

| 4b | 19.1 |

| 4l | 53.6 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial in optimizing the biological activity of oxadiazole derivatives. The presence of electron-donating groups like diethoxyphenyl enhances the cytotoxicity against cancer cells while maintaining low toxicity in normal cells . Modifications in the phenyl ring can significantly alter the biological profile of these compounds.

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

- Anticancer Study : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines, showing that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapy agents .

- Antimalarial Research : The antiplasmodial activity of a newly synthesized derivative was compared with existing treatments like artemisinin, demonstrating comparable efficacy with a significantly lower IC value .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.